molecular formula C16H17NO3 B422507 methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate CAS No. 429624-46-4

methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate

Cat. No.: B422507
CAS No.: 429624-46-4
M. Wt: 271.31g/mol
InChI Key: RFHOSFSEXNNOFX-UHFFFAOYSA-N
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Description

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate is a complex organic compound featuring a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate.

    Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate.

    Substitution: 3-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of drugs targeting specific biological pathways. Its structural features make it a candidate for modification to enhance its pharmacological properties.

Industry

Industrially, this compound could be used in the synthesis of dyes, pigments, and other materials where pyrrole derivatives are valued for their stability and color properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The formyl group and pyrrole ring could participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the formyl group, which may reduce its reactivity and potential biological activity.

    3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a methyl ester, which could alter its solubility and reactivity.

Uniqueness

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester, which provide distinct sites for chemical modification and interaction. This dual functionality enhances its versatility in synthetic and biological applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-8-13(9-18)12(3)17(10)15-7-5-6-14(11(15)2)16(19)20-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHOSFSEXNNOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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